Argininamide
Description
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBESPCVWBNIF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-83-2 | |
| Record name | Argininamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARGININAMIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29626ZE0WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Procedure
- Resin Activation : A Rink amide resin is used to ensure C-terminal amidation.
- Coupling : Fmoc-L-arginine(Pbf)-OH is coupled using activating agents like DIC/HOBt in DMF/DCM (2:1) under microwave irradiation (60°C, 20 min).
- Deprotection : Piperidine (20% in DMF) removes the Fmoc group.
- Cleavage : TFA/water/TIS (95:2.5:2.5) liberates the peptide, yielding this compound after lyophilization.
Yields and Limitations
- Yield : ~68–91% for analogous arginine-containing peptides.
- Limitations : Requires specialized equipment and multi-step purification.
Direct Amidation Using Boron Lewis Acids
Boron-based catalysts like B(OCH₂CF₃)₃ enable direct amidation of unprotected arginine with amines, bypassing intermediate protection steps.
Protocol
Performance
- Yield : ≤53% for polar amino acids due to competing side reactions.
- Advantages : Avoids guanidine protection; suitable for small-scale synthesis.
Schotten-Baumann Reaction with Protected Intermediates
This classical method involves activating arginine’s carboxyl group as an acyl chloride, followed by reaction with ammonia.
Steps
Outcomes
- Yield : ~70–85% after purification.
- Challenges : Multi-step synthesis increases complexity and cost.
Reductive Amidation with Nickel Catalysts
A novel approach employs nickel-based catalysts to couple arginine esters with nitro compounds, enabling one-pot synthesis.
Methodology
Efficiency
- Yield : 60–78% for aliphatic amides.
- Scope : Limited to non-polar substrates; requires optimization for arginine.
Industrial-Scale Production and Purification
Fermentation-Derived Synthesis
Purification Techniques
- Lyophilization : Post-synthesis, the product is freeze-dried to >98% purity.
- Decoloration : Activated carbon (2–5% wt) removes impurities at 50°C.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Argininamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed under mild conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
DNA Aptamer Sensors
Argininamide has been utilized in the development of label-free DNA sensors. A notable study demonstrated the use of a water-soluble fluorescent polymer combined with an aptamer specifically designed to detect this compound. The sensor exhibited a high sensitivity with a detection limit as low as 4.7 nM, showcasing the potential for real-time monitoring of this compound levels in biological samples .
Table 1: Characteristics of this compound-Based DNA Sensors
| Feature | Description |
|---|---|
| Detection Limit | 4.7 nM |
| Binding Affinity | High affinity due to specific aptamer binding |
| Sensitivity | High sensitivity with minimal interference |
Fluorescent Probes
Fluorescently labeled ligands based on this compound have been synthesized for use as pharmacological tools in studying neuropeptide Y receptors. These compounds facilitate the visualization and quantification of receptor interactions in live cells, providing insights into receptor dynamics and signaling pathways .
Protein Refolding
This compound has shown superior efficacy in enhancing protein refolding processes compared to its parent compound, arginine. A study indicated that the refolding yield of hen egg lysozyme increased by 1.7-fold when treated with 500 mM this compound, suggesting its utility as an additive in protein purification and biotechnological applications .
Table 2: Comparison of Refolding Yields
| Compound | Refolding Yield Increase | Concentration Used |
|---|---|---|
| L-Arginine | Baseline | 500 mM |
| L-Argininamide | 1.7-fold | 500 mM |
HIV-1 Research
In molecular dynamics studies, this compound has been investigated for its binding interactions with the HIV-1 transactivation response element (TAR) RNA. The binding enhances the structural stability of TAR and influences its interaction with viral proteins, which could inform therapeutic strategies against HIV .
Neurological Studies
Research indicates that this compound may play a role in modulating nitric oxide production in endothelial cells, which is crucial for vascular function and neurotransmission. This suggests potential implications for conditions related to excessive vasodilation and endothelial dysfunction .
Detection Methodologies
A comprehensive study highlighted the development of an aptamer-based sensor that utilizes minor groove binding dyes for detecting this compound without labeling, enhancing both sensitivity and specificity in biological assays .
Structural Studies
Nuclear Magnetic Resonance (NMR) studies have elucidated the structural conformations of HIV-1 TAR when bound to this compound, revealing critical insights into RNA-protein interactions that could be targeted for drug design .
Mechanism of Action
The mechanism of action of argininamide involves its interaction with specific molecular targets. One known target is the potassium voltage-gated channel subfamily A member 4, where this compound modulates the activity of this channel, affecting the transport of potassium ions across cell membranes . This interaction can influence various physiological processes, including muscle contraction and neurotransmission.
Comparison with Similar Compounds
Structural Analogs in Y1R Antagonists
Modifications to the Nω-carbamoyl group of argininamide significantly alter Y1R binding affinity and stability. Below is a comparative analysis of key derivatives:
Key Findings :
- Fluorination at the Nω-position enhances target affinity but requires strategic placement. For instance, compound 23’s fluoropropanoyl spacer optimizes steric compatibility with Y1R’s subpocket between transmembrane domains V and VI, achieving sub-nanomolar affinity .
- Bulkier substituents (e.g., benzoyl groups) reduce binding efficiency unless balanced with spacer moieties to avoid steric clashes .
RNA-Binding Analogs
This compound’s RNA-binding activity is compared to other ligands that stabilize nucleic acid structures:
Key Findings :
- This compound mimics the Tat peptide’s ability to induce base-triple formation (e.g., U23-A27-U38 in TAR RNA) but lacks the protein-derived motifs required for transcriptional activation .
- Unlike Mg²+, which stabilizes RNA via nonspecific electrostatic interactions, this compound binds sequence-specifically, locking RNA into a rigid conformation .
Stereochemical Variants
Stereochemistry critically influences biological activity:
| Compound | Configuration | Target | Functional Notes | Reference |
|---|---|---|---|---|
| L-Argininamide | L-form | Y1R, RNA | High-affinity binding to Y1R | |
| D-Argininamide | D-form | Undefined | Reduced receptor compatibility |
Key Findings :
- The L-configuration is essential for Y1R binding, as the D-form fails to align with the receptor’s chiral binding pocket .
Research Implications
- Design of PET Tracers : Fluorinated this compound derivatives (e.g., compound 23) exemplify the balance between affinity and stability for in vivo applications .
- RNA Therapeutics : this compound’s RNA-binding specificity offers a template for developing small-molecule inhibitors of viral RNA .
- Steric Optimization : Computational modeling of substituent volumes (e.g., van der Waals radii) predicts binding efficacy, aiding rational drug design .
Biological Activity
Argininamide, an amide derivative of the amino acid arginine, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound exhibits unique properties that differentiate it from its parent molecule, arginine, particularly in its interactions with biomolecules and its effects on cellular processes.
This compound (ArgAd) is characterized by the substitution of the carboxyl group in arginine with an amide group, which alters its charge and hydrophilicity. This modification enhances its binding affinity to various biological targets, including nucleic acids and proteins. The absence of a negative charge on the carboxyl group allows for more favorable interactions with positively charged sites on biomolecules, leading to increased efficacy in certain applications.
Binding Affinity Studies
Research indicates that this compound binds to the HIV-1 transactivation response (TAR) RNA with a higher affinity than arginine due to this lack of charge. Molecular dynamics simulations and NMR studies have shown that this binding induces conformational changes in the RNA structure, facilitating interactions necessary for viral replication . Furthermore, volumetric studies reveal that the binding of this compound to DNA aptamers is primarily driven by enthalpic contributions, although it results in unfavorable entropy changes .
Neuroprotective Properties
This compound has been studied for its neuroprotective effects, particularly in conditions associated with arginase dysfunction. Increased activity of arginase has been linked to various pathologies, including neurodegenerative diseases. By modulating arginine metabolism, this compound may help restore balance in nitric oxide production and reduce neuronal toxicity associated with excess ornithine .
Protein Refolding Enhancer
In biotechnological applications, this compound has demonstrated superior efficacy as a protein refolding agent compared to arginine. Studies show that it significantly increases the refolding yield of proteins such as hen egg lysozyme and bovine carbonic anhydrase . This property is attributed to its higher positive net charge, which stabilizes protein structures during refolding processes.
Case Studies and Clinical Implications
- Neurophysiological Assessment in Argininemia : A case study highlighted the effectiveness of liver transplantation in a patient with argininemia—a condition characterized by elevated levels of arginine due to defective metabolism. Post-transplantation, significant improvements were observed in neurological function and overall health, suggesting that manipulating arginine levels through compounds like this compound could offer therapeutic benefits .
- Cancer Therapeutics : Research into the role of arginine deprivation in myeloma cells suggests that partial starvation may enhance cell survival mechanisms through activation of stress response pathways. While not directly tested with this compound, these findings imply potential avenues for developing treatments that leverage similar metabolic pathways .
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Binding Affinity | This compound binds more effectively to HIV-1 TAR RNA than arginine | Potential antiviral therapeutic applications |
| Neuroprotective Effects | Modulates nitric oxide production; reduces neuronal toxicity | Possible treatment for neurodegenerative disorders |
| Protein Refolding | Enhances refolding yields of proteins significantly more than L-arginine | Applications in biotechnology for protein purification |
| Clinical Case Study | Post-liver transplant improvements in patients with argininemia | Highlights importance of managing arginine levels therapeutically |
Q & A
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Guidance :
- Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathways modulated by this compound .
- Use bioinformatics tools (e.g., STRING or Metascape) for network analysis .
Key Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
